molecular formula C16H18N4O B2606713 6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide CAS No. 1905824-98-7

6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide

Cat. No. B2606713
CAS RN: 1905824-98-7
M. Wt: 282.347
InChI Key: PCMSBIOWNXXCFI-UHFFFAOYSA-N
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Description

6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide, also known as PP2, is a small molecule inhibitor widely used in scientific research. PP2 is a selective inhibitor of Src-family kinases, which play a crucial role in the regulation of cell growth, differentiation, and survival. PP2 has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Nonlinear Optical (NLO) and Molecular Docking Studies

The compound 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, similar in structure to 6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide, was synthesized and characterized using techniques such as FT-IR, NMR, and X-ray diffraction. It underwent computational and experimental studies to explore its nonlinear optical (NLO) properties and potential anticancer activity through molecular docking analyses. The docking studies indicated possible interactions with the colchicine binding site of tubulin, suggesting a role in inhibiting tubulin polymerization, which could contribute to anticancer activity (Jayarajan et al., 2019).

Anti-Inflammatory Agent Structure

Another related compound, 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, serves as an anti-inflammatory agent used in treating adjuvant-induced arthritis. The study detailed its crystalline structure, suggesting its biological activity could be linked to its conformational properties (Rajeswaran & Srikrishnan, 2008).

Electronic and Optical Properties

A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, was conducted to explore their electronic, linear, and nonlinear optical properties. The investigation highlighted the significance of pyrimidine rings in medicinal chemistry and their promising applications in non-linear optics (NLO) fields, indicating the potential use of similar compounds in optoelectronic devices (Hussain et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, structurally related to 6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide, showcased promising results in inhibiting cancer cell growth and 5-lipoxygenase, indicating their potential as therapeutic agents (Rahmouni et al., 2016).

Anticancer Activity of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives

A series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were prepared and evaluated for their anticancer activity. The synthesis process involved several steps starting from 2(1H) pyridone. These compounds demonstrated promising anticancer activity against multiple human cancer cell lines, highlighting their potential as anticancer drugs (Santhosh kumar et al., 2015).

properties

IUPAC Name

N-(4-methylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-4-6-13(7-5-12)19-16(21)14-10-15(18-11-17-14)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMSBIOWNXXCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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